2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile
Description
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(2-phenylquinolin-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O/c26-15-19(25-28-21-12-6-7-13-22(21)29-25)24(30)18-14-23(16-8-2-1-3-9-16)27-20-11-5-4-10-17(18)20/h1-14,30H,(H,28,29)/b24-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSJLYCMUNDSX-CLCOLTQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=C(C#N)C4=NC5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)/C(=C(\C#N)/C4=NC5=CC=CC=C5N4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with quinoline-based aldehydes under acidic or basic conditions. The reaction is often facilitated by catalysts such as piperidine or pyridine, and solvents like ethanol or methanol are used to dissolve the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzoimidazole Modifications
(a) Substituents on the Benzoimidazole Nitrogen
- Analog 1: 2-(1-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile (CAS 476279-69-3) includes a methyl group on the imidazole nitrogen and a morpholinosulfonylphenyl group at the 3-oxo position. The methyl group enhances steric hindrance, while the sulfonyl moiety increases polarity .
- Analog 2 : 1-Acetyl-3-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 100142-54-9) replaces the ylidene group with an acetylated ketone and introduces an alkenyl substituent, altering electronic conjugation .
Key Insight : Methylation or acylation of the benzoimidazole nitrogen reduces nucleophilicity, impacting reactivity in further functionalization .
(b) Ylidene Group Variations
- Target Compound : The ylidene group (C=N–) enables conjugation between the benzoimidazole and propanenitrile moieties, critical for charge-transfer applications.
- Analog 3: Bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives incorporate a thieno[2,3-b]thiophene spacer instead of the quinoline group. This substitution enhances planar π-stacking, as seen in their use in organic semiconductors .
Table 1 : Electronic Effects of Ylidene-Linked Scaffolds
Propanenitrile Chain Modifications
(a) Chain Length and Substituents
- Target Compound: Propanenitrile chain (3 carbons) with a 3-oxo-2-phenylquinolin-4-yl group.
- Analog 4 : 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (CAS 301344-08-1) shortens the chain to butanenitrile (4 carbons), reducing steric bulk but limiting conjugation .
- Analog 5 : 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-5-(1,3-dioxoisoindolin-2-yl)-3-oxopentanenitrile (CAS 325751-52-8) extends the chain to pentanenitrile with a phthalimide substituent, enhancing solubility and hydrogen-bonding capacity .
Table 2 : Chain-Length Impact on Physicochemical Properties
| Compound | Chain Length | Additional Substituent | Molecular Weight | Solubility Trend |
|---|---|---|---|---|
| Target Compound | C3 | 2-Phenylquinolin-4-yl | ~407.4 (calc.) | Low (aromatic) |
| Analog 4 (CAS 301344-08-1) | C4 | None | 199.2 | Moderate |
| Analog 5 (CAS 325751-52-8) | C5 | 1,3-Dioxoisoindolin-2-yl | 358.4 | High (polar) |
Quinoline vs. Heteroaromatic Substituents
- Target Compound: The 2-phenylquinolin-4-yl group provides extended π-conjugation and rigidity, favoring applications in light-emitting materials.
- Analog 6: 3-(4-(2-((1H-Benzo[d]imidazol-2-yl)ethylamino)phenyl)-2-methylquinazolin-4(3H)-one (from Acta Pharm, 2013) replaces quinoline with a quinazolinone scaffold, introducing hydrogen-bonding sites for biological targeting .
- Analog 7: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole uses a pyridine-sulfinyl group, enhancing metabolic stability in drug design .
Key Insight: Quinoline derivatives excel in optoelectronics, while pyridine or quinazolinone substitutions prioritize pharmacological interactions .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile , identified by its CAS number 879917-04-1, is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 315.36 g/mol. The structure features a benzimidazole core linked to a quinoline moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of benzimidazole compounds often demonstrate significant antimicrobial properties. The presence of the quinoline ring may enhance this activity by interfering with bacterial cell wall synthesis or function.
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism may involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes, such as kinases or phosphatases, leading to disrupted signaling pathways in cancer cells.
- DNA Interaction : The compound could interact with DNA, preventing replication and transcription, which is a common mechanism for many anticancer agents.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound. Results indicated a significant reduction in bacterial growth at low concentrations (MIC values ranging from 5 to 50 µg/mL) against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Research
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values around 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V staining, suggesting the induction of apoptotic pathways .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 - 50 µg/mL | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 5 - 50 µg/mL | Significant growth inhibition |
| Anticancer | HeLa Cells | 10 µM | Reduced viability (IC50) |
| Anticancer | MCF7 Cells | 10 µM | Induction of apoptosis |
Q & A
Q. What synthetic strategies are recommended for constructing the benzoimidazole-quinoline hybrid scaffold in this compound?
The synthesis involves multi-step reactions, including:
- Condensation reactions : Reacting aromatic aldehydes with thiazolidinones or pyrazolidinones to form the imidazolidine core, as demonstrated in similar benzimidazole derivatives .
- Electrophilic substitution : Using phenylisothiocyanate or chloroacetyl chloride to introduce substituents on the benzoimidazole ring .
- Cross-coupling reactions : Incorporating the quinoline moiety via Suzuki-Miyaura or Buchwald-Hartwig couplings, leveraging methodologies from benzimidazole-triazole hybrids . Key challenges include regioselectivity in cyclization steps and purification of intermediates using column chromatography or recrystallization.
Q. How can structural validation be systematically performed for this compound?
A combination of spectroscopic and crystallographic techniques is essential:
- FT-IR : Identify characteristic bands (e.g., ν(C=O) at ~1670 cm⁻¹, ν(C≡N) at ~2200 cm⁻¹) .
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups at δ 3.0–4.5 ppm) and cross-peaks in 2D experiments (COSY, HSQC) .
- Single-crystal X-ray diffraction : Resolve the planar geometry of the benzoimidazole-quinoline system and confirm hydrogen bonding patterns . Discrepancies between calculated and observed elemental analysis data (>0.3% deviation) warrant re-examination of synthetic conditions .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of this compound?
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (FMOs). The HOMO-LUMO gap correlates with stability and charge-transfer interactions .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Align the quinoline moiety with hydrophobic pockets and the nitrile group with catalytic residues, as seen in similar imidazole derivatives .
- Molecular dynamics (MD) : Assess solvation effects and conformational flexibility over 100 ns trajectories to predict aggregation tendencies .
Q. What experimental approaches address low aqueous solubility for in vitro bioactivity studies?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without destabilizing the compound .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) via thin-film hydration, monitoring encapsulation efficiency via HPLC .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the nitrile or ketone positions to enhance solubility, followed by enzymatic cleavage in biological media .
Q. How can kinase inhibition mechanisms be rigorously investigated?
- Enzyme assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, Aurora B) using ADP-Glo™ kits. Compare inhibition kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by quantifying thermal stabilization of kinases in treated vs. untreated lysates .
- Resistance profiling : Generate mutant kinase variants (e.g., T790M EGFR) via site-directed mutagenesis to identify resistance hotspots .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Multi-technique correlation : Cross-validate NMR assignments with HSQC/HMBC experiments and mass spectrometry (HRMS-ESI) .
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 298 K and 323 K .
- Crystallography-guided refinement : Adjust proposed structures based on X-ray-derived torsion angles and hydrogen-bonding networks .
Methodological Tables
Q. Table 1. Key Spectral Signatures for Structural Validation
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Reaction temperature | 80–90°C | ↑ from 45% to 72% |
| Solvent | DMF:EtOH (3:1) | ↑ crystallinity |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | ↓ side products |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
